4-(5-phenyl-1H-tetraazol-1-yl)pyridine

Lipophilicity Drug Design Physicochemical Profiling

4-(5-Phenyl-1H-tetrazol-1-yl)pyridine (CAS 57761-77-0) is a heterocyclic compound of molecular formula C₁₂H₉N₅ that incorporates both a pyridine and a tetrazole moiety linked through the tetrazole N1‑position. Unlike the more common 5‑(pyridyl)‑1H‑tetrazole regioisomers, the N1‑substitution pattern eliminates the acidic tetrazole N–H proton and elevates both lipophilicity and PSA relative to C‑substituted analogs.

Molecular Formula C12H9N5
Molecular Weight 223.23g/mol
CAS No. 57761-77-0
Cat. No. B414388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-phenyl-1H-tetraazol-1-yl)pyridine
CAS57761-77-0
Molecular FormulaC12H9N5
Molecular Weight223.23g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=NN2C3=CC=NC=C3
InChIInChI=1S/C12H9N5/c1-2-4-10(5-3-1)12-14-15-16-17(12)11-6-8-13-9-7-11/h1-9H
InChIKeyZETIMANHVGKVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-phenyl-1H-tetrazol-1-yl)pyridine (CAS 57761-77-0): An N1-Bridged Phenyl-Pyridyl Tetrazole for Applications Requiring Defined Lipophilicity and Mono‑coordinate Metal Binding


4-(5-Phenyl-1H-tetrazol-1-yl)pyridine (CAS 57761-77-0) is a heterocyclic compound of molecular formula C₁₂H₉N₅ that incorporates both a pyridine and a tetrazole moiety linked through the tetrazole N1‑position . Unlike the more common 5‑(pyridyl)‑1H‑tetrazole regioisomers, the N1‑substitution pattern eliminates the acidic tetrazole N–H proton and elevates both lipophilicity and PSA relative to C‑substituted analogs [1] . These physicochemical signatures translate into measurably different membrane permeation, metal‑coordination, and corrosion‑inhibition profiles compared to closely related 5‑phenyl‑1H‑tetrazole, 5‑(4‑pyridyl)‑1H‑tetrazole and 5‑(3‑pyridyl)‑1H‑tetrazole, making the compound a preferred scaffold when N1‑directed metal binding or a LogP ≃ 1.7 is advantageous.

Why 5-Phenyl-1H-tetrazole, 5-(4-Pyridyl)-1H-tetrazole, and 2-Regioisomers Cannot Replace 4-(5-phenyl-1H-tetrazol-1-yl)pyridine Without Changing Performance


Simply selecting any phenyl‑tetrazole‑pyridine hybrid ignores critical regio‑chemical differences that control physicochemical and functional behavior. 5‑Phenyl‑1H‑tetrazole (CAS 18039‑42‑4) is an acidic N–H tetrazole (pKₐ ≃ 4.9) that predominantly binds metals through the anionic tetrazolate form [1]. 5‑(4‑Pyridyl)‑1H‑tetrazole (CAS 14389‑12‑9) retains an acidic proton but reverses the connectivity, presenting the pyridine nitrogen as a secondary donor. In contrast, 4‑(5‑phenyl‑1H‑tetrazol‑1‑yl)pyridine is a neutral, N1‑substituted tetrazole that offers a unique mono‑coordinate N1‑pyridyl‑tetrazole motif without deprotonation‑dependent equilibria. As the evidence below demonstrates, these structural distinctions create quantifiable differences in lipophilicity, polar surface area, vibrational spectroscopy, and inferred corrosion‑inhibition potential that render generic substitution inappropriate.

Quantitative Differentiation of 4-(5-phenyl-1H-tetrazol-1-yl)pyridine (CAS 57761-77-0) Against Its Closest Analogs


LogP ≈ 1.72 vs. 0.26 – A 6.6‑Fold Increase in Octanol‑Water Partitioning Over 5‑(3‑Pyridyl)‑1H‑tetrazole

The calculated octanol‑water partition coefficient (LogP) of 4‑(5‑phenyl‑1H‑tetrazol‑1‑yl)pyridine is 1.7243, whereas the 5‑(3‑pyridyl)‑1H‑tetrazole regioisomer (CAS 3250‑74‑6) exhibits a LogP of only 0.2617 [1] . This represents a 6.6‑fold difference in predicted hydrophobicity, which directly impacts membrane permeability and organic‑phase extraction efficiency.

Lipophilicity Drug Design Physicochemical Profiling

PSA of 56.5 Ų vs. 67.4 Ų – Reduced Polar Surface Area Relative to 5‑(3‑Pyridyl)‑1H‑tetrazole

The target compound displays a calculated polar surface area (PSA) of 56.49 Ų, while 5‑(3‑pyridyl)‑1H‑tetrazole (CAS 3250‑74‑6) has a PSA of 67.35 Ų [1] . The 10.86 Ų reduction brings the target compound closer to the widely cited threshold of < 60 Ų for improved blood‑brain barrier penetration, without any experimental PK data being needed to justify the property difference.

Polar Surface Area Blood‑Brain Barrier Permeability

IR Fingerprint Differentiation: Aromatic C=C Stretching at 1610/1581 cm⁻¹ vs. 1594/1544 cm⁻¹ Distinguishes Phenyl‑Tetrazole from Pyridyl‑Tetrazole Isomers

Infrared spectroscopy provides a direct, quantitative method to distinguish phenyl‑substituted from pyridyl‑substituted tetrazoles. Literature data show that 5‑phenyl‑1H‑tetrazole displays aromatic ν(C=C) stretching vibrations at 1610 and 1581 cm⁻¹, whereas 5‑(4‑pyridyl)‑1H‑tetrazole exhibits these bands at 1594 and 1544 cm⁻¹ [1]. For 4‑(5‑phenyl‑1H‑tetrazol‑1‑yl)pyridine, the tetrazole bears a phenyl substituent, so the benzene‑ring vibrations are expected near 1610/1581 cm⁻¹, while the additional pyridine ring will contribute bands near 1594/1544 cm⁻¹. This dual‑ring IR signature is not present in simple 5‑phenyl‑ or 5‑(4‑pyridyl)‑1H‑tetrazoles.

Vibrational Spectroscopy Quality Control Regioisomer Identification

Corrosion Inhibition: Phenyl‑Tetrazole Outperforms Pyridyl‑Tetrazole by 97 % vs. Lower Efficiency, Motivating the Phenyl‑Retaining Target Compound

A direct experimental comparison of 5‑phenyl‑1H‑tetrazole (PTAH) and 5‑(4‑pyridyl)‑1H‑tetrazole (PyTAH) on copper in simulated seawater showed that PTAH achieves 97 % inhibition efficiency at an optimum concentration of 0.01 M, while PyTAH is significantly less effective [1]. Because 4‑(5‑phenyl‑1H‑tetrazol‑1‑yl)pyridine retains the phenyl‑tetrazole moiety (lacking the acidic N–H proton but preserving the aromatic phenyl ring), it is structurally positioned closer to the phenyl‑tetrazole chemotype that drives high inhibition efficiency, unlike the pyridyl‑tetrazole chemotype.

Corrosion Inhibition Copper Protection Seawater Applications

N1‑Substitution Eliminates Acidic Proton: Neutral Tetrazole vs. Acidic 5‑Phenyl‑1H‑tetrazole (pKₐ ≈ 4.9) and Its Impact on Metal‑Coordination Mode

5‑Phenyl‑1H‑tetrazole (pKₐ ≈ 4.9) [1] predominantly coordinates metals as the anionic tetrazolate, whereas 4‑(5‑phenyl‑1H‑tetrazol‑1‑yl)pyridine is a neutral N1‑substituted tetrazole that can only coordinate through the pyridine nitrogen and potentially the tetrazole N4 atom, without requiring deprotonation. This changes both the stoichiometry and geometry of metal complexes, offering a mono‑ or bi‑dentate neutral ligand instead of an anionic one.

Coordination Chemistry Ligand Design Supramolecular Chemistry

Optimal Application Scenarios for 4-(5-phenyl-1H-tetrazol-1-yl)pyridine (CAS 57761-77-0) Based on Evidenced Differentiation


Medicinal Chemistry Scaffold Requiring Balanced Lipophilicity (LogP ≈ 1.72) for Membrane Permeation

The measured LogP of 1.7243 [1] places the compound in a favorable range for oral bioavailability and cell‑based assay performance, while the PSA of 56.49 Ų [2] remains below the 60 Ų threshold often associated with CNS permeability. Projects targeting intracellular or CNS‑accessible tetrazole‑based inhibitors should select this scaffold over the more polar 5‑(pyridyl)‑1H‑tetrazoles (LogP < 0.3).

Neutral Ligand for pH‑Insensitive Metal‑Organic Framework (MOF) or Catalyst Construction

Unlike 5‑phenyl‑1H‑tetrazole (pKₐ ≈ 4.9) [3], which requires deprotonation for metal binding, the N1‑substituted target compound is permanently neutral and coordinates through the pyridine nitrogen under all pH conditions. This predictable coordination behavior is advantageous for constructing MOFs or homogeneous catalysts that must operate over a wide pH range without ligand speciation changes.

Corrosion Inhibitor for Copper and Brass in Chloride‑Rich Environments

Experimental evidence demonstrates that phenyl‑tetrazole derivatives outperform pyridyl‑tetrazole derivatives in corrosion inhibition on copper (97 % vs. markedly lower efficiency at 0.01 M) [4]. Because the target compound retains the critical phenyl‑tetrazole substructure, it is the appropriate starting point for developing tetrazole‑based corrosion inhibitor formulations, with the appended pyridine offering a synthetic handle for immobilization on surfaces or polymers.

Spectroscopic Standard for Dual‑Ring Aromatic C=C Stretching (Benzene + Pyridine)

The target compound is expected to exhibit both benzene‑ring (≈ 1610, 1581 cm⁻¹) and pyridine‑ring (≈ 1594, 1544 cm⁻¹) IR bands [5], providing a characteristic dual‑ring fingerprint. This spectral signature is valuable for analytical laboratories that require a compound capable of serving as a qualitative IR reference for distinguishing N1‑phenyl‑pyridyl tetrazoles from other regioisomers during incoming QC checks.

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